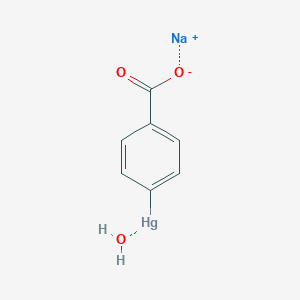

Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium is a chemical compound with the molecular formula C7H4HgO3Na. It is known for its applications in organic synthesis and various industrial processes. This compound is characterized by the presence of a mercury atom bonded to a phenyl ring with a carboxylate and hydroxy group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium typically involves the reaction of 4-carboxyphenylboronic acid with mercuric acetate in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different mercury-containing species.

Reduction: It can be reduced to form elemental mercury or other mercury compounds.

Substitution: The hydroxy and carboxylate groups can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or zinc in acidic conditions are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercuric oxide, while reduction can produce elemental mercury.

Applications De Recherche Scientifique

Organic Synthesis

Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium is utilized as a reagent in organic synthesis, particularly in forming carbon-mercury bonds. This capability is crucial for constructing complex organic molecules, especially in pharmaceutical chemistry where mercury-based reagents can facilitate specific reactions that are otherwise challenging.

Biochemical Studies

The compound plays a significant role in biochemical research, particularly in studies investigating the effects of mercury on biological systems. Its ability to bind strongly to thiol groups in proteins allows researchers to explore enzyme inhibition mechanisms and cellular disruption processes caused by mercury exposure. This understanding is vital for toxicology studies and environmental health assessments.

Industrial Applications

In industrial settings, this compound serves as a catalyst in specific chemical reactions and is involved in producing various mercury-containing materials. Its properties enable it to facilitate reactions that are essential for manufacturing processes in the chemical industry.

Uniqueness

This compound is unique due to its specific structure that includes both carboxylate and hydroxy groups attached to a phenyl ring. This configuration enhances its reactivity compared to other mercury compounds, allowing for diverse applications in research and industry.

Case Study 1: Enzyme Inhibition

A study investigated the effects of this compound on enzyme activity within human cells. Results indicated significant inhibition of thiol-dependent enzymes, demonstrating the compound's potential as a model for understanding mercury toxicity mechanisms.

Case Study 2: Environmental Impact Assessment

Research focusing on the environmental implications of mercury compounds included assessments of this compound. Findings highlighted its persistence in aquatic environments and its bioaccumulation potential, raising concerns about ecological toxicity.

Mécanisme D'action

The mechanism of action of Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium involves the interaction of the mercury atom with various molecular targets. The mercury atom can form strong bonds with sulfur-containing groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and is the basis for its biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Mercurate(1-), (4-carboxylatophenyl)hydroxy-, hydrogen

- Mercury(II) acetate

- Mercury(II) chloride

Uniqueness

Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium is unique due to its specific structure, which includes a phenyl ring with both carboxylate and hydroxy groups bonded to a mercury atom. This structure imparts distinct chemical properties and reactivity compared to other mercury compounds.

Activité Biologique

Mercurate(1-), (4-carboxylatophenyl)hydroxy-, sodium, with the CAS number 138-85-2, is a mercury-containing compound characterized by its molecular formula C7H4HgO3Na. This compound plays a significant role in biochemical studies, particularly in understanding the biological effects of mercury on living systems. Its structure includes a phenyl ring with both carboxylate and hydroxy groups, which contributes to its unique chemical properties and biological activity.

The biological activity of this compound primarily stems from the interaction of the mercury atom with various biological macromolecules. Mercury is known to bind strongly to sulfur-containing groups in proteins, leading to:

- Enzyme Inhibition : Mercury can inhibit enzyme activity by binding to thiol groups, which are crucial for the function of many enzymes.

- Disruption of Cellular Processes : The binding can disrupt cellular signaling pathways and metabolic processes, contributing to cytotoxic effects.

Toxicological Profile

Mercury compounds, including Mercurate(1-), have been associated with various toxicological effects. Key findings include:

- Neurotoxicity : Exposure to mercury can lead to neurological deficits, including motor skill impairment and sensory disturbances. High levels of exposure may result in severe neurological symptoms such as tremors and convulsions .

- Bioaccumulation : Mercury can bioaccumulate in organisms, particularly in aquatic environments where it transforms into methylmercury, a potent neurotoxin that magnifies up the food chain .

Research Findings

Recent studies have highlighted the following aspects of the biological activity of this compound:

- Cell Viability Studies : In vitro studies have shown that exposure to this compound reduces cell viability in various cell lines, indicating its cytotoxic potential.

- Oxidative Stress Induction : Research indicates that this compound can induce oxidative stress in cells, leading to increased production of reactive oxygen species (ROS) and subsequent cellular damage.

Case Studies

-

Study on Enzyme Inhibition :

- A study demonstrated that this compound inhibited the activity of certain dehydrogenases in liver cells, showcasing its potential impact on metabolic pathways.

-

Neurotoxic Effects in Animal Models :

- In animal models, administration of this compound resulted in observable neurobehavioral changes consistent with mercury toxicity, including impaired locomotion and altered sensory processing.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| This compound | 138-85-2 | Neurotoxic effects; enzyme inhibition |

| Mercury(II) chloride | 7487-94-7 | Strong neurotoxin; affects renal function |

| Methylmercury | 22967-92-6 | Highly neurotoxic; bioaccumulates in aquatic food webs |

Uniqueness of this compound

The unique structure of this compound allows it to exhibit specific reactivity patterns not seen in other mercury compounds. Its dual functional groups (carboxylate and hydroxy) enhance its solubility and interaction with biological systems compared to other mercury species.

Propriétés

Numéro CAS |

138-85-2 |

|---|---|

Formule moléculaire |

C7H7HgO3 |

Poids moléculaire |

339.72 g/mol |

Nom IUPAC |

(4-carboxyphenyl)mercury;hydrate |

InChI |

InChI=1S/C7H5O2.Hg.H2O/c8-7(9)6-4-2-1-3-5-6;;/h2-5H,(H,8,9);;1H2 |

Clé InChI |

NBCQBGBECVUZMK-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)[O-])[Hg].O.[Na+] |

SMILES canonique |

C1=CC(=CC=C1C(=O)O)[Hg].O |

Key on ui other cas no. |

138-85-2 |

Pictogrammes |

Acute Toxic; Health Hazard; Environmental Hazard |

Synonymes |

4-hydroxymercuribenzoate p-hydroxymercuribenzoate p-hydroxymercuribenzoic acid p-hydroxymercury benzoate para-hydroxymercuribenzoate PHMB cpd sodium p-hydroxymercury benzoate |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.